

beta-sinensal odor description citrus sweet fresh waxy

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Compound Focus: beta-Sinensal

CAS No.: 3779-62-2

Cat. No.: S618303

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Odor and Organoleptic Profile of Beta-Sinensal

The odor profile of **beta-sinensal** is complex and central to its application in flavors and fragrances. The table below summarizes the key descriptors and nuances from various sources.

Source / Product	Odor Descriptors
Pure Compound (at 10% in dipropylene glycol) [1]	orange, sweet, fresh, waxy, juicy
Natural Sinensal (ex-Orange) [1] [2]	citric, sweet, fresh, waxy
Isobionics Natural beta-Sinensal 20 [3]	aldehydic, citrus (tangerine, mandarin) peel, marine, algae notes
cis-beta-Sinensal (AI Profile) [4]	fruity (69%), citrus (67%), fresh (57%), sweet (54%), green (53%), waxy (52%)

Physicochemical and Regulatory Data

For experimental and product development purposes, the consistent and quantitative physical properties of **beta-sinensal** are provided in the table below.

Property	Value / Range	Conditions / Notes
CAS Number [1] [5]	60066-88-8	-
Molecular Formula [1] [6]	C ₁₅ H ₂₂ O	-
Molecular Weight [1] [6]	218.34 g/mol	-
Specific Gravity [1] [5]	0.917 - 0.923	@ 25°C
Refractive Index [1] [5]	1.504 - 1.513	@ 20°C
Boiling Point [1] [5]	180°C	@ 1.0 mm Hg
Flash Point [1] [5]	312°F (155.6°C)	TCC
LogP (est.) [1] [5] [6]	4.624 - 4.84	Indicates high lipophilicity
Water Solubility [1] [6]	0.4912 mg/L @ 25°C (est)	Practically insoluble
Vapor Pressure [1] [5]	0.000137 mmHg @ 25°C (est)	Indicates low volatility
FEMA Number [1] [5]	3141	For use as a flavor ingredient
IFRA Recommendation [1]	Up to 4.0%	In the fragrance concentrate

Analytical Characterization and Experimental Protocols

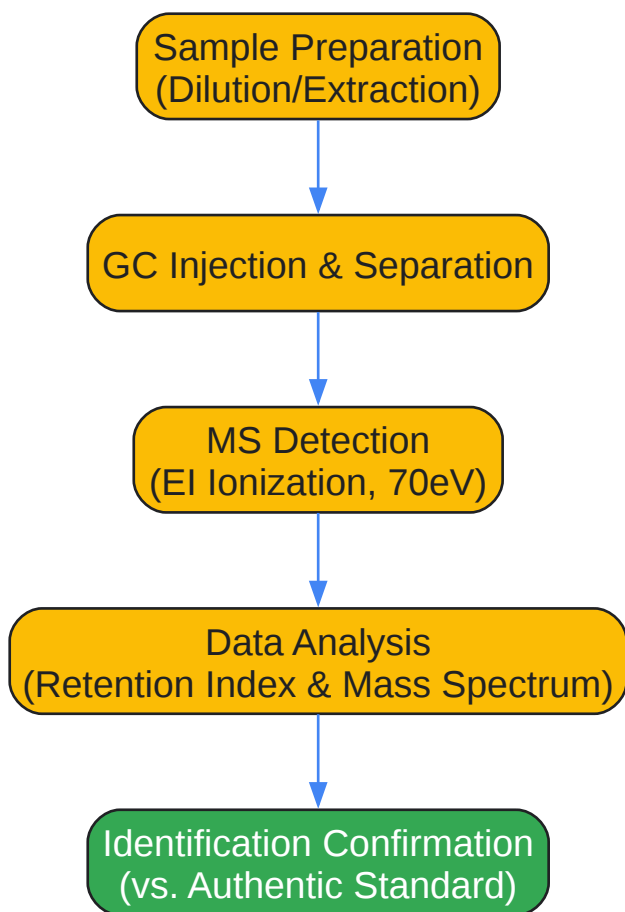
For the identification and quantification of **beta-sinensal** in natural extracts or synthetic mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method used for identifying **beta-sinensal** and confirming its presence in complex mixtures like orange oil [7].

- **Sample Preparation:** For analyzing orange oil, the sample may require dilution with a suitable solvent (e.g., hexane or dichloromethane) to fall within the linear range of the detector. For trace analysis, a concentration step might be necessary.
- **GC Conditions:**
 - **Column:** A standard non-polar to mid-polar capillary column is suitable, such as a DB-5 (5% diphenyl / 95% dimethyl polysiloxane).
 - **Retention Indices:** Reported values for **cis-beta-sinensal** are **1688.2 (DB-5)** and **2229.33 (Carbowax)** [4]. These values can be used as a reference for method development and peak identification.
 - **Temperature Program:** A common approach is to start at a low temperature (e.g., 50-60°C), then ramp at 5-10°C per minute to a final temperature of 250-280°C, with a final hold time.
- **MS Detection:** Electron Impact (EI) ionization at 70 eV. The sample extract is injected in split or splitless mode, depending on concentration. Identification is confirmed by comparing the retention time and mass spectrum of the sample peak with an authentic standard of **beta-sinensal**. The mass spectrum provides a unique fingerprint for confirmation [7].

The following diagram illustrates the key steps in the GC-MS analysis workflow for identifying **beta-sinensal** in a sample.



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Biosynthesis and Modern Production

Beta-sinensal is a sesquiterpenoid that contributes significantly to the unique aroma of citrus fruits [7] [6]. While it can be extracted from orange oil, its low natural abundance makes this process challenging [8].

Natural Biosynthesis in Citrus

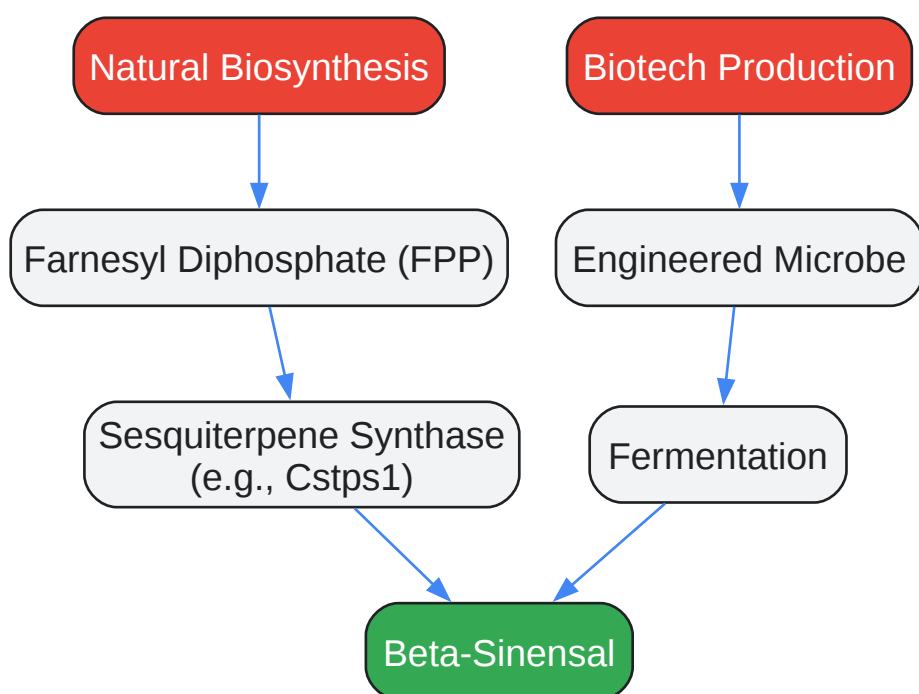
In plants, sesquiterpenes like **beta-sinensal** are synthesized from farnesyl diphosphate (FPP). The key step is catalyzed by sesquiterpene synthase enzymes [7]. Research has shown that the expression of these genes and the accumulation of corresponding aroma compounds are developmentally regulated, increasing as the fruit matures [7].

Fermentation-Based Production

To overcome the limitations of natural extraction, advanced biotechnological methods have been developed.

- **Process:** Engineered microorganisms (such as yeast or bacteria) are used in a fermentation process. These microbes are genetically modified with the genes responsible for the biosynthetic pathway of **beta-sinensal** [3] [8].
- **Advantages:** This method provides a reliable, sustainable, and scalable supply of **beta-sinensal**. It is independent of seasonal variations and agricultural challenges, ensures high purity, and can be certified as a "natural" flavoring in many regions [3].

The diagram below summarizes the two primary production pathways for **beta-sinensal**.



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